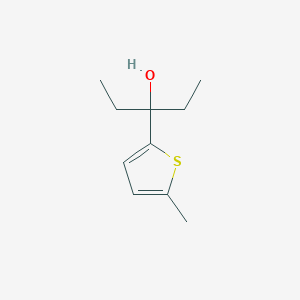

3-(5-Methyl-2-thienyl)-3-pentanol

Description

3-(5-Methyl-2-thienyl)-3-pentanol is a tertiary alcohol with a 5-methylthiophene substituent at the 3-position of the pentanol backbone. The thienyl group introduces aromatic and sulfur-containing characteristics, distinguishing it from simpler aliphatic pentanols. The thienyl moiety likely enhances lipophilicity and may influence biological activity, volatility, and chemical reactivity compared to non-aromatic alcohols .

Properties

IUPAC Name |

3-(5-methylthiophen-2-yl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OS/c1-4-10(11,5-2)9-7-6-8(3)12-9/h6-7,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGHNHKUNQNOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=C(S1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268728 | |

| Record name | 2-Thiophenemethanol, α,α-diethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443355-54-1 | |

| Record name | 2-Thiophenemethanol, α,α-diethyl-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443355-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenemethanol, α,α-diethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-thienyl)-3-pentanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often include:

Reagents: 5-methyl-2-thiophenecarboxaldehyde, Grignard reagent (e.g., pentylmagnesium bromide)

Solvents: Anhydrous ether or tetrahydrofuran (THF)

Temperature: Typically carried out at low temperatures (0-5°C) to control the reaction rate

Hydrolysis: The reaction mixture is then hydrolyzed using dilute acid (e.g., HCl) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-thienyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiol or alkane.

Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: 3-(5-Methyl-2-thienyl)-3-pentanone or 3-(5-Methyl-2-thienyl)pentanoic acid.

Reduction: 3-(5-Methyl-2-thienyl)pentane.

Substitution: 3-(5-Bromo-2-thienyl)-3-pentanol or 3-(5-Nitro-2-thienyl)-3-pentanol.

Scientific Research Applications

3-(5-Methyl-2-thienyl)-3-pentanol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex thienyl derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-thienyl)-3-pentanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

Physicochemical Properties

Field Efficacy and Stability

- 3-Pentanol: Drench application at 1 mM reduces bacterial spot in pepper by priming defense genes (CaPR1, CaPIN2) . Volatility leads to inconsistent field results .

- This compound: The thienyl group may reduce evaporation, enhancing stability. However, steric effects could limit root uptake or VOC emission efficiency .

Biological Activity

3-(5-Methyl-2-thienyl)-3-pentanol, a compound characterized by its unique thienyl structure, has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thienyl ring, which is known for its role in enhancing biological interactions due to the presence of sulfur and its electron-rich nature.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that it may modulate enzyme activities and receptor functions, influencing metabolic pathways and cellular responses. Specific mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes.

- Receptor Modulation : Interaction with neurotransmitter receptors may influence neurological functions.

1. Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, potentially offering therapeutic benefits for inflammatory diseases.

3. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress.

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging methods. Results indicated an IC50 value significantly lower than that of standard antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving RAW264.7 macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, indicating its effectiveness in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.